2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
The compound 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide features a pyrazole core substituted with:
- 5-amino group (enhances hydrogen-bonding capacity),
- 4-tosyl group (a sulfonate ester contributing to steric bulk and metabolic stability),
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-17-7-10-20(11-8-17)37(33,34)24-25(27)31(30-26(24)29-19-5-3-2-4-6-19)15-23(32)28-14-18-9-12-21-22(13-18)36-16-35-21/h2-13H,14-16,27H2,1H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFZBKZGMHEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide generally involves multi-step reactions, starting with the formation of the 1H-pyrazole core. This is typically achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone compound under acidic or basic conditions. The amino and phenylamino groups are then introduced via nucleophilic substitution reactions. Sulfonylation with tosyl chloride provides the tosyl group, followed by the addition of the benzo[d][1,3]dioxol-5-ylmethyl moiety through a nucleophilic acyl substitution. The final step often includes purification via recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced at scale, batch synthesis methods are typically employed with careful monitoring of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could potentially increase efficiency and consistency.
Chemical Reactions Analysis
Acetamide Linkage Formation
The acetamide side chain is synthesized through nucleophilic acyl substitution:
-
Reaction of the primary amine (e.g., benzo[d] dioxol-5-ylmethylamine) with acetyl chloride or acetic anhydride in the presence of a base .
Reactivity of the Tosyl Group
The tosyl (4-methylbenzenesulfonyl) group undergoes:
-
Hydrolysis : Under acidic or basic conditions, yielding sulfonic acids or amines.
-
Nucleophilic Displacement : Reacts with amines or thiols to form sulfonamides or thioethers .
Stability and Degradation Pathways
-
Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., tosyl) exhibit stability up to 200°C .
-
Photodegradation : UV exposure may cleave the N–S bond in the tosyl group, forming sulfinic acid derivatives .
Biological Interactions (Relevance to Reactivity)
While the focus is on chemical reactions, structural analogs (e.g., COX-II inhibitors) highlight:
-
Hydrogen Bonding : The acetamide’s carbonyl interacts with residues like Asp125 in enzymes .
-
Ionic Interactions : Electron-deficient pyrazole rings engage with hydrophobic pockets .
Key Challenges in Reactivity
-
Regioselectivity : Competing pathways during pyrazole formation require precise control (e.g., photocatalysis vs. thermal methods) .
-
Functional Group Compatibility : Tosyl and benzodioxol groups may sterically hinder further modifications .
Comparative Analysis of Analogous Compounds
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to the one have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies utilized methods like disc diffusion to assess effectiveness, revealing promising results for several derivatives .
Anticancer Activity:
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, related compounds have shown notable growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action often involves interference with cellular pathways critical for cancer cell survival .
Anti-inflammatory Effects:
The anti-inflammatory potential of pyrazole compounds has been documented in various studies. Compounds featuring similar structures have demonstrated effectiveness in reducing inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions: Introducing the benzo[d][1,3]dioxole moiety through nucleophilic substitution.
- Acetamide Formation: Finalizing the structure by acylation with acetic anhydride or similar reagents.
Each step requires careful optimization to maximize yield and purity.
Computational Studies
Computational docking studies have become an integral part of evaluating the potential biological activities of new compounds. For instance, molecular docking simulations have been employed to predict the binding affinity of pyrazole derivatives to target proteins associated with cancer and other diseases. These studies facilitate the identification of lead compounds for further development .
Case Studies
| Study | Compound | Activity Evaluated | Results |
|---|---|---|---|
| Study 1 | Pyrazole Derivative A | Antibacterial | Effective against E. coli with a minimum inhibitory concentration (MIC) of 12 µg/mL |
| Study 2 | Pyrazole Derivative B | Anticancer | Growth inhibition of 86% in SNB-19 cell line at 10 µM concentration |
| Study 3 | Pyrazole Derivative C | Anti-inflammatory | Reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages |
Mechanism of Action
The compound’s effects are often a result of its interaction with specific molecular targets. It can act by binding to enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxol-5-ylmethyl moiety is particularly noted for interacting with cellular membranes, potentially altering signaling pathways. The presence of tosyl and amino groups allows for a range of biochemical interactions that can inhibit or activate specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Compound A :
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Key Differences: 4-position substituent: Oxadiazole ring (electron-withdrawing) vs. tosyl group (electron-deficient sulfonate). 3-position substituent: Methylsulfanyl (thioether) vs. phenylamino (aromatic amine). Acetamide side chain: 2-chlorobenzyl vs. benzodioxolylmethyl.
Compound B :
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives with thiophene cores
- Key Differences: Core structure: Thiophene vs. pyrazole. Substituents: Malononitrile or ethyl cyanoacetate-derived groups vs. tosyl and benzodioxolylmethyl.
Compound C :
Acetamide-linked triazole derivatives (e.g., 540498-73-5)
- Key Differences :
- Heterocycle : 1,2,4-triazole vs. pyrazole.
- Substituents : Benzo-triazolylmethyl vs. benzodioxolylmethyl.
Physicochemical and Electronic Properties
Noncovalent Interaction Analysis
Using methodologies from , the target compound’s amino and acetamide groups facilitate strong hydrogen bonding, while the benzodioxole and phenylamino moieties enable π-π stacking. In contrast:
- Compound A : Oxadiazole engages in dipole-dipole interactions; chlorobenzyl contributes to hydrophobic pockets.
- Compound B : Thiophene’s polarizability supports charge-transfer interactions.
Biological Activity
The compound 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and reviews.
Chemical Structure
The molecular formula of the compound is C26H27N5O4S , with a molecular weight of approximately 505.59 g/mol . The structure features a pyrazole ring substituted with an amino group and a tosyl group, along with a benzo[d][1,3]dioxole moiety attached via an acetamide linkage.
Synthesis
The synthesis of similar pyrazole derivatives typically involves the condensation reactions of hydrazines with carbonyl compounds or other electrophiles. For example, methods reported in the literature include:
- Cyclization of Hydrazine Derivatives : This method often employs β-ketonitriles or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Substitution Reactions : The introduction of various substituents can be achieved through nucleophilic substitution reactions.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain 5-amino-pyrazoles can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Amino-1-(4-methylphenyl)pyrazole | A549 (Lung Cancer) | 0.009 | EGFR Inhibition |
| 5-Amino-4-benzoyl-pyrazole | MCF7 (Breast Cancer) | 0.021 | HER2 Inhibition |
These findings suggest that the compound may also possess similar anticancer activity due to its structural similarities to known active pyrazole derivatives .
Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects. Studies have demonstrated that certain substituted pyrazoles can outperform traditional anti-inflammatory drugs like diclofenac in specific assays. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of several pyrazole derivatives against various cancer cell lines, highlighting that compounds with similar structures to our target compound showed promising results in inhibiting tumor growth.
- Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of substituted pyrazoles, demonstrating that compounds with a tosyl group exhibited enhanced activity by reducing inflammation markers in vitro.
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazole-acetamide core in this compound?
The pyrazole-acetamide scaffold can be synthesized via condensation reactions followed by selective functionalization. For example:
- Step 1 : React 5-phenyl-1-pentanol derivatives with substituted aryl halides to form the pyrazole core .
- Step 2 : Introduce the acetamide moiety using chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C), followed by recrystallization from ethanol-DMF .
- Step 3 : Tosyl and benzodioxole groups are added via nucleophilic substitution under anhydrous conditions, monitored by TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Q. How should researchers validate the purity and structural integrity of this compound?
Use a multi-technique approach:
- Elemental analysis : Confirm stoichiometry (C, H, N, S within ±0.4% of theoretical values) .
- Spectroscopy :
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 550–600) .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs with improved bioactivity?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory targets (COX-2) based on structural similarity to known pyrazole inhibitors .
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes to encompass active sites (e.g., 25 ų for kinase ATP pockets) .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 values. For example, pyrazole-carbothioamide analogs showed IC50 = 1.2–5.6 μM against MCF-7 cells .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case study : If anti-cancer activity varies across cell lines (e.g., GI50 = 10 μM in HeLa vs. 50 μM in A549):
- Replicate assays : Use orthogonal methods (MTT, SRB) to rule out assay-specific artifacts .
- Mechanistic profiling : Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to confirm mode of action .
- Solubility checks : Test compound solubility in DMSO/PBS; poor solubility may artifactually reduce activity .
Q. What experimental designs are robust for in vivo toxicity studies?
- Dose optimization : Use a 3-tiered approach (low, medium, high) based on in vitro IC50 (e.g., 10×, 50×, 100× IC50) .
- Control groups : Include vehicle (DMSO/PEG), positive control (doxorubicin), and sham-treated animals.
- Endpoints : Monitor organ weights (liver, kidneys), serum ALT/AST, and histopathology at 7- and 14-day intervals .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Variable groups : Modify the phenylamino (electron-withdrawing vs. donating substituents) and benzodioxole (methyl vs. halogen) moieties .
- Synthetic routes : Use parallel synthesis (e.g., 12 analogs in a 96-well plate) with phosphorous oxychloride-mediated cyclization .
- Bioactivity mapping : Cluster analogs by IC50 (≤10 μM = high priority) and logP (2.0–4.0 for optimal permeability) .
Q. What analytical methods are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) .
- HPLC-MS : Use a C18 column (5 μm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid). Monitor for deacetylation (m/z −42) or sulfonyl cleavage (m/z −155) .
- Kinetic analysis : Calculate degradation rate constants (k) and shelf-life (t90) using Arrhenius plots .
Methodological Notes
- Contradictory data : Always cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity if cell-based data conflict) .
- Advanced synthesis : For scale-up (>10 g), replace dioxane with safer solvents (e.g., THF) and optimize stirring rates to reduce byproducts .
- Ethical compliance : Adhere to OECD Guidelines 423 (acute toxicity) and 452 (chronic exposure) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
